molecular formula C15H24N2 B12109487 1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- CAS No. 927996-41-6

1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)-

Cat. No.: B12109487
CAS No.: 927996-41-6
M. Wt: 232.36 g/mol
InChI Key: NXKHQGRFICFGIT-UHFFFAOYSA-N
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Description

1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- is a chemical compound with the molecular formula C13H21N. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group substituted with two methyl groups at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- often involves large-scale batch reactors. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Industrial production also emphasizes safety measures and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction. It can also inhibit certain enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinemethanamine: Another piperidine derivative with similar structural features but different functional groups.

    N-(2-Aminoethyl)piperidine: A compound with a similar piperidine backbone but different substituents.

Uniqueness

1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

927996-41-6

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-piperidin-1-ylethanamine

InChI

InChI=1S/C15H24N2/c1-12-6-7-14(10-13(12)2)15(16)11-17-8-4-3-5-9-17/h6-7,10,15H,3-5,8-9,11,16H2,1-2H3

InChI Key

NXKHQGRFICFGIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CN2CCCCC2)N)C

Origin of Product

United States

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